molecular formula C8H6N2O2S B8229782 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid

5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B8229782
M. Wt: 194.21 g/mol
InChI Key: BGAYHVUNZPVAAY-UHFFFAOYSA-N
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Description

5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid ( 1215494-47-5) is a high-purity building block designed for research and development in medicinal chemistry. This compound, with a molecular formula of C8H6N2O2S and a molecular weight of 194.21 , belongs to the thienopyrimidine class of heterocyclic compounds. Thienopyrimidines are recognized for their diverse biological activities and are frequently investigated as core scaffolds in drug discovery . A significant area of research for these compounds is in oncology; many thienopyrimidine derivatives have demonstrated potent activity against specific cancer cell lines and oncogenes, making them valuable precursors for developing novel anticancer agents . The structure features a carboxylic acid functional group, which provides a versatile handle for further synthetic modification and coupling reactions, allowing researchers to create a wide array of amides, esters, and other derivatives. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methylthieno[2,3-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-4-2-13-7-5(4)6(8(11)12)9-3-10-7/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAYHVUNZPVAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods have been developed for the synthesis of 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired product in 63-71% yields. Another approach involves the use of 2-nitrothiophenes as starting materials, which are reduced to their corresponding esters and then hydrolyzed to form the target acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid and its derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives showed cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the low nanomolar range. For example, one derivative displayed an IC50 value of 9.1 nM against MCF-7 cells, indicating potent antiproliferative activity .

Mechanism of Action
The compound's mechanism involves the inhibition of specific enzymes crucial for cancer cell survival. Notably, it has been identified as an inhibitor of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial growth and has implications for developing antibacterial agents .

Biological Applications

Antimicrobial Properties
5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid has shown promise as an antimicrobial agent. It exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. In a comparative study, several derivatives were screened for antibacterial activity against common pathogens such as E. coli and S. aureus, where some compounds demonstrated significant efficacy with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Material Science

Development of Advanced Materials
The unique electronic properties of 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid make it suitable for applications in material science. Researchers are investigating its potential in creating new materials that could be used in electronic devices or coatings due to its favorable chemical stability and conductivity .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (nM)Selective Index
Compound AMCF-79.119.3
Compound BMDA-MB-23128.03.7

Table 2: Antibacterial Activity

CompoundE. coli (MIC µg/mL)S. aureus (MIC µg/mL)
Compound A250.2
Compound B500.4
Compound C1001.6

Case Studies

Case Study: Anticancer Research
In a study published in Molecules, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The most active compound exhibited an IC50 value of 18.28 µg/mL against MCF-10A cells, highlighting the potential for further development into therapeutic agents .

Case Study: Antimicrobial Screening
Another significant investigation focused on the antibacterial properties of various derivatives of 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid. The results indicated that certain compounds had MIC values lower than those of established antibiotics like ciprofloxacin, suggesting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial survival . This inhibition disrupts protein synthesis in bacteria, leading to their death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thienopyrimidine derivatives are highly sensitive to substitutions. Below is a comparative analysis of structurally related compounds:

Compound Name Structural Features Key Modifications Melting Point (°C) Biological Activity Reference
5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid C5 methyl, C4 carboxylic acid Parent compound Not reported Broad-spectrum scaffold for antimicrobial and antitumor agents
4-(Phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16b) C6 carboxylic acid, C4 phenylamino Introduction of aromatic amine 178–180 Antifolate activity (DHFR inhibition)
4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c) C4 4-chlorophenylamino Electron-withdrawing Cl substituent 316–318 Enhanced thermal stability; potential COX-2 inhibition
4-(Ferrocenyl-phenyl-4-ylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid Ferrocene-conjugated phenylamino Organometallic moiety Not reported Anticancer activity (breast cancer and AML)
Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid C4 amide with pyridyl groups Amidation with 2-/4-aminopyridines Varies Selective antimicrobial activity against Pseudomonas aeruginosa
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one C6 benzoxazole, C4 ketone Cyclization with 2-aminothiophenol Not reported Reverse transcriptase and topoisomerase inhibition
Key Observations:
  • Substituent Position: C4 modifications (e.g., phenylamino vs. carboxylic acid) dictate target selectivity. For instance, C4 amides (e.g., pyridyl derivatives) enhance antimicrobial activity , while C4 amino groups (e.g., 16b) favor antifolate mechanisms .
  • Electron-Withdrawing Groups : Chlorine in 16c increases melting point by ~140°C compared to 16b, suggesting improved crystalline stability .
  • Organometallic Derivatives: Ferrocene conjugation (e.g., compound 5 in ) introduces redox-active properties, enhancing anticancer efficacy.
Efficiency Notes:
  • Palladium Catalysis : Offers high yields (63–71%) for the parent acid but requires specialized handling of CO gas .
  • CDI-Mediated Amidation : Preferred for combinatorial synthesis due to mild conditions and compatibility with diverse amines .
Antimicrobial Activity:
  • Pyridyl Amides: Exhibit MIC values of 2–8 µg/mL against Pseudomonas aeruginosa, outperforming streptomycin in biofilm inhibition .
  • Thieno[2,3-d]pyrimidine-4-carboxylic Acids: Direct carboxylic acids show moderate activity, while amidation significantly enhances potency .
Antitumor Activity:
  • Ferrocene Derivatives : Demonstrate IC50 values of 0.5–1.2 µM against MCF-7 (breast cancer) and HL-60 (AML) cell lines .
  • Antifolate Agents : Compound 16b inhibits DHFR with Ki < 10 nM, comparable to methotrexate .
Anti-Inflammatory and Neuroprotective Effects:
  • Benzoxazole Derivatives : Suppress COX-2 by >70% at 10 µM, suggesting utility in Alzheimer’s disease .

Biological Activity

5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article explores its biological activity, focusing on its cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on recent research findings.

Overview of Biological Activity

Cytotoxicity and Anti-Proliferative Effects

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines, including 5-methylthieno[2,3-d]pyrimidine-4-carboxylic acid, exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, a study reported that certain thienopyrimidine derivatives were tested against human breast cancer cell lines MCF-7 and MDA-MB-231. The most potent compound showed an IC50 value of 0.045 μM against MCF-7 cells, indicating strong anti-proliferative activity .

CompoundCell LineIC50 (μg/mL)IC50 (μM)Selectivity Index
3 MCF-713.420.04519.3
4 MCF-728.890.1112.7
2 MDA-MB-23118.280.0563.7

The selectivity index (SI) indicates the potential of these compounds to target cancer cells while sparing normal cells .

Inhibition of eIF4E Phosphorylation

One of the key mechanisms through which 5-methylthieno[2,3-d]pyrimidine derivatives exert their effects is by inhibiting the phosphorylation of eukaryotic initiation factor 4E (eIF4E). This process is crucial for oncogenesis and is mediated by mitogen-activated protein kinase-interacting kinases (Mnks). The inhibition leads to down-regulation of several proteins involved in cell survival and proliferation, such as Mcl-1 and cyclin D1, ultimately inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications on the thieno[2,3-d]pyrimidine scaffold significantly influence the biological activity of these compounds. The introduction of various substituents at specific positions alters their binding affinity and selectivity towards targets like Mnks and other kinases.

Key Findings from SAR Studies:

  • Substituent Variability : Different alkyl and aryl groups at the 4-amino position have been shown to enhance cytotoxicity and selectivity towards cancer cells.
  • Hydrogen Bonding : Compounds that form multiple hydrogen bonds with the ATP binding site of Mnks exhibit increased stability and potency.
  • Lipophilicity : Higher lipophilicity often correlates with better cellular uptake and bioavailability .

Case Studies

Case Study: Anti-Cancer Activity in Preclinical Models

A notable study evaluated a series of thieno[2,3-d]pyrimidine derivatives in vivo using mouse models bearing human tumor xenografts. The results indicated that specific derivatives not only inhibited tumor growth but also showed favorable pharmacokinetic profiles, including prolonged half-lives and effective brain penetration .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 5-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid derivatives?

  • Methodology : The compound and its derivatives are synthesized via peptide coupling reactions. Thieno[2,3-d]pyrimidine-4-carboxylic acids are reacted with substituted aminopyridines (e.g., 2- or 4-aminopyridines) using 1,1’-carbonyldiimidazole (CDI) as a coupling reagent. This method achieves high yields (70–90%) and purity, validated by NMR and HPLC .
  • Key steps : (i) Activation of the carboxylic acid with CDI; (ii) nucleophilic substitution with aminopyridines; (iii) purification via column chromatography .

Q. How is molecular docking utilized to predict the antimicrobial mechanism of thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives?

  • Methodology : Docking studies target the TrmD enzyme (guanine 37-N1-methyltransferase) in Pseudomonas aeruginosa. Software like AutoDock Vina is used to simulate ligand-enzyme interactions. Derivatives are docked into the active site, with binding affinity compared to native ligands. For example, compound 2e showed hydrogen bonding with Asp169 and hydrophobic interactions with Phe40, suggesting competitive inhibition .
  • Validation : In vitro MIC values correlate with docking scores, confirming TrmD as a plausible target .

Q. What in vitro methodologies are employed to assess the antimicrobial activity of these derivatives?

  • Methodology :

  • Strains tested : Standard strains (e.g., P. aeruginosa ATCC 10145) and clinical isolates (e.g., biofilm-forming Staphylococcus aureus).
  • Assays : Broth microdilution (MIC determination), time-kill kinetics, and biofilm inhibition assays.
  • Key findings : Compound 2c (5,6-dimethyl-N-(6-methylpyridin-2-yl) derivative) showed MIC = 8 µg/mL against P. aeruginosa .

Advanced Research Questions

Q. How can substituent optimization enhance selectivity against Pseudomonas aeruginosa while minimizing off-target effects?

  • Approach :

  • Structure-activity relationship (SAR) : Pyridyl substituents at the 2- or 6-position (e.g., 6-methylpyridine in 2h ) improve selectivity for P. aeruginosa by enhancing hydrophobic interactions with TrmD’s active site .
  • Virtual libraries : Constructing derivatives with substituents like trifluoromethyl or benzothieno groups to screen for enhanced binding .
    • Data contradiction : While docking predicts broad activity, in vitro results show species-specificity, necessitating iterative SAR refinement .

Q. How can discrepancies between in silico docking predictions and experimental MIC values be resolved?

  • Analysis :

  • False positives : Derivatives with high docking scores but low activity may lack cell permeability. Use logP calculations and membrane permeability assays (e.g., Caco-2 cells) to prioritize candidates .
  • Enzyme vs. whole-cell assays : Validate TrmD inhibition via enzymatic assays (e.g., methyltransferase activity measurement) to confirm target engagement .

Q. What strategies are recommended for evaluating anti-biofilm activity in thieno[2,3-d]pyrimidine derivatives?

  • Methodology :

  • Biofilm assays : Crystal violet staining to quantify biofilm biomass in S. aureus or P. aeruginosa after treatment with derivatives (e.g., 2g reduced biofilm by 60% at 16 µg/mL) .
  • Synergy studies : Combine derivatives with antibiotics (e.g., ciprofloxacin) to assess biofilm disruption using checkerboard assays .

Future Research Directions

  • Mechanistic studies : Elucidate off-target effects via transcriptomics/proteomics in treated bacterial cells .
  • In vivo models : Test efficacy in murine infection models with resistant P. aeruginosa strains .
  • Anti-biofilm optimization : Modify derivatives to enhance penetration into extracellular polymeric substances (EPS) .

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